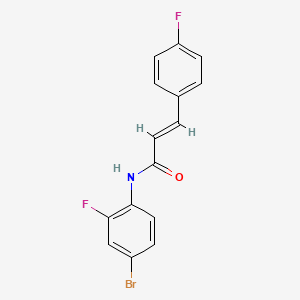
N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential as a versatile tool for studying various biological pathways and disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide. One potential direction is to further elucidate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the development of new materials with unique properties. Additionally, it may be worthwhile to investigate its potential as a diagnostic tool for detecting specific disease biomarkers.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-bromo-2-fluoroaniline and 4-fluorobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, it has been used to synthesize new materials with unique properties, such as high thermal stability and electrical conductivity. In nanotechnology, it has been studied for its potential applications in the development of nanoscale devices and sensors.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBRSZILLDINDD-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
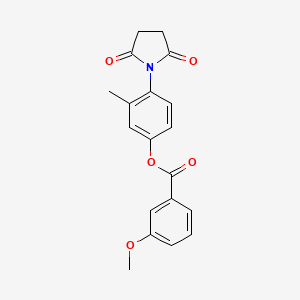
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)


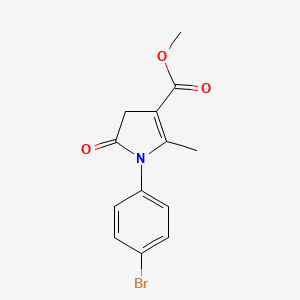
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
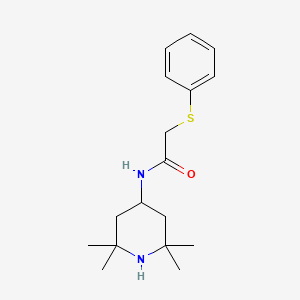
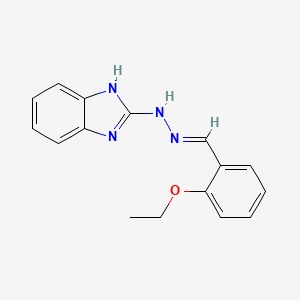
![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)

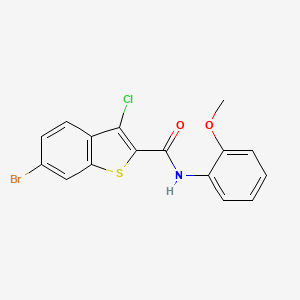
![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
